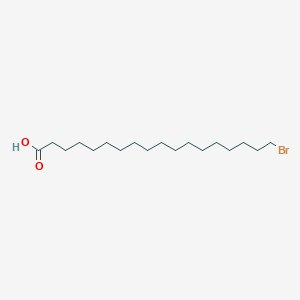

18-Bromooctadecanoic acid

Description

Significance of Terminally Brominated Fatty Acids in Synthetic Chemistry

Terminally brominated fatty acids, like 18-bromooctadecanoic acid, are a class of organic compounds that serve as crucial building blocks in synthetic chemistry. The terminal bromine atom provides a reactive site for a wide range of nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups at the end of a long aliphatic chain.

The versatility of these compounds is evident in their application in the synthesis of complex molecules. For instance, they are instrumental in creating surfactants, where the long hydrocarbon tail provides hydrophobicity and the functionalized end-group imparts hydrophilicity. Furthermore, their ability to participate in polymerization reactions makes them valuable monomers for producing specialized polymers.

Overview of Research Trajectories Involving this compound

Research involving this compound has explored several key areas:

Polymer Synthesis: This compound can be used to create polymers with specific properties. The terminal bromine allows for its incorporation into polymer chains, leading to materials with tailored characteristics.

Surface Modification: The long hydrocarbon chain of this compound makes it suitable for modifying surfaces. By attaching this molecule to a substrate, the surface properties, such as hydrophobicity, can be altered.

Synthesis of Macrocyclic Compounds: The bifunctional nature of this compound, with a carboxylic acid at one end and a reactive bromine at the other, makes it a key precursor for the synthesis of large ring structures known as macrocycles. molaid.com These complex molecules have applications in various fields, including medicine and materials science. nih.govsciensage.info

Biochemical Probes: Derivatives of this compound are used in biochemical research. For example, it can be converted to 18-azido-octadecanoic acid, a "clickable" probe used for imaging and studying lipid metabolism and membrane dynamics in live cells. unh.edu

Scope and Contribution of this compound to Advanced Chemical Synthesis

The contribution of this compound to advanced chemical synthesis is significant. It serves as a versatile intermediate, enabling the construction of complex molecular architectures. chembk.com Its utility spans from the creation of everyday products like surfactants to the development of sophisticated materials and research tools. smolecule.comlookchem.com The ability to readily functionalize the terminal position of a long fatty acid chain opens up a vast chemical space for exploration and innovation.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H35BrO2 |

| Molar Mass | 363.37 g/mol |

| Melting Point | 75.5°C |

| Density | 1.1687 g/cm³ (estimate) |

| Refractive Index | 1.4650 (estimate) |

| Storage Condition | 2-8℃ |

Table sources: chembk.comchemsrc.com

Detailed Research Findings

Recent studies have highlighted the diverse applications of this compound. In the field of materials science, its derivatives have been investigated for creating surfaces with specific wetting properties. In biochemistry, the conversion of this compound to its azide (B81097) derivative has proven to be a valuable tool for studying cellular processes. unh.edu This "clickable" fatty acid allows researchers to tag and visualize lipids within cell membranes, providing insights into membrane structure and function. unh.edu

Furthermore, the synthesis of macrocycles from long-chain bromo acids like this compound continues to be an active area of research. molaid.com These large, ring-like molecules can exhibit unique host-guest chemistry and have potential applications in drug delivery and catalysis. nih.govsciensage.info

Properties

IUPAC Name |

18-bromooctadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35BrO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDAIZFMQYOAFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415621 | |

| Record name | 18-bromooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2536-38-1 | |

| Record name | 18-bromooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 18 Bromooctadecanoic Acid

Nucleophilic Substitution Reactions at the Bromine Center

The carbon-bromine bond at the C-18 position is polar, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. science-revision.co.uk This reactivity is the basis for numerous nucleophilic substitution reactions, where the bromine atom, a good leaving group, is displaced by another atom or group. science-revision.co.ukibchem.com These reactions are fundamental for introducing a wide array of functionalities at the terminus of the 18-carbon fatty acid chain.

The primary nature of the alkyl halide in 18-bromooctadecanoic acid facilitates the synthesis of various ω-functionalized derivatives through nucleophilic substitution.

The introduction of an azide (B81097) group (–N₃) is a common and synthetically useful transformation. 18-Azidooctadecanoic acid can be synthesized by reacting this compound with an azide salt, such as sodium azide (NaN₃). unh.edu This reaction is typically carried out in a polar aprotic solvent like anhydrous dimethylformamide (DMF) and heated to facilitate the substitution. unh.edu The resulting 18-azidooctadecanoic acid is a key building block for introducing fatty acid chains into larger molecules via "click chemistry" or for use as a bioconjugation linker. unh.eduiris-biotech.de

A typical synthesis involves stirring this compound with sodium azide in anhydrous DMF overnight at an elevated temperature. unh.edu

| Reactant | Molar Amount | Solvent | Conditions | Product |

| This compound | 0.699 mmol | Anhydrous DMF (5 mL) | 80°C, overnight | 18-Azidooctadecanoic acid |

| Sodium azide | 0.846 mmol | |||

| Table 1: Example of an azidation reaction of this compound. unh.edu |

The bromine atom can be replaced by a thiol (–SH) group to produce 18-mercaptooctadecanoic acid. sigmaaldrich.com This conversion can be achieved via an S_N2 reaction using a sulfur nucleophile, such as the hydrosulfide (B80085) anion (⁻SH). libretexts.org A common method involves using thiourea, (NH₂)₂C=S, as the nucleophile. This approach first forms an alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield the final thiol product. libretexts.orglibretexts.org This two-step method is often preferred to avoid the formation of a sulfide (B99878) (R-S-R) byproduct, which can occur if the product thiol reacts with another molecule of the starting alkyl halide. libretexts.orglibretexts.org The resulting 18-mercaptooctadecanoic acid is a bifunctional molecule with a thiol at one end and a carboxylic acid at the other, useful for applications such as forming self-assembled monolayers on metal surfaces.

This compound can serve as a precursor for synthesizing nitroxyl (B88944) radical-modified fatty acids, which are used as spin labels in techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov A general strategy involves a nucleophilic substitution reaction where an amino-functionalized nitroxide radical, such as 4-amino-TEMPO, acts as the nucleophile. The amino group attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond. This covalently attaches the nitroxide radical to the terminus of the fatty acid chain, creating a spin-labeled molecule.

The reactivity of the bromine atom in this compound is governed by the principles of nucleophilic substitution. Since the bromine is attached to a primary carbon (a carbon bonded to only one other carbon), the reaction with a nucleophile predominantly follows the S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism. science-revision.co.ukchemguide.co.uk

The key features of the S_N2 mechanism in this context are:

Single Step: The reaction occurs in a single, concerted step. The incoming nucleophile attacks the carbon atom at the same time as the carbon-bromine bond breaks. science-revision.co.uk

Transition State: A high-energy transition state is formed where the carbon atom is simultaneously partially bonded to both the incoming nucleophile and the outgoing bromide ion. ibchem.com

Bimolecular Kinetics: The rate of the reaction depends on the concentration of both the halogenoalkane (this compound) and the nucleophile. chemguide.co.uk

The general scheme for the S_N2 reaction is: Nu⁻ + R–Br → [Nu···R···Br]⁻ → Nu–R + Br⁻ Where Nu⁻ is the nucleophile and R is the octadecanoic acid chain.

Because this compound is a primary haloalkane, the alternative S_N1 mechanism, which involves a two-step process with the formation of a carbocation intermediate, is not favored. libretexts.org Primary carbocations are relatively unstable, making the S_N1 pathway energetically unfavorable compared to the S_N2 pathway. libretexts.org

Formation of ω-Functionalized Octadecanoic Acid Derivatives

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (–COOH) at the other end of the molecule offers a separate site for chemical modification. msu.edu The reactivity of this group is distinct from that of the bromine center and allows for the synthesis of derivatives like esters and amides through nucleophilic acyl substitution. ucalgary.ca

In these reactions, a nucleophile attacks the partially positive carbonyl carbon of the carboxylic acid. The hydroxyl group (–OH) is generally a poor leaving group, so its conversion to a better leaving group is often required. msu.edu Alternatively, the reaction can be catalyzed by an acid, or the carboxylic acid can be deprotonated to form a carboxylate, which is less reactive but can still react with strong electrophiles. msu.edulibretexts.org

For instance, this compound can be coupled with other molecules via its carboxylic acid function. It has been used in coupling reactions with terminal alkynes, where the carboxylic acid is involved in the reaction sequence after modification. nih.govslu.se It can also undergo esterification, for example, by reacting with an alcohol in the presence of an acid catalyst, a reaction common for fatty acids. nih.gov

| Functional Group | Reaction Type | Reagent Example | Product Type |

| ω-Bromo | Nucleophilic Substitution (S_N2) | Sodium Azide (NaN₃) | ω-Azido Acid |

| ω-Bromo | Nucleophilic Substitution (S_N2) | Thiourea then H₂O/Base | ω-Mercapto Acid |

| Carboxylic Acid | Nucleophilic Acyl Substitution | Alcohol (R'-OH) / Acid Catalyst | Ester |

| Carboxylic Acid | Nucleophilic Acyl Substitution | Amine (R'-NH₂) / Coupling Agent | Amide |

| Table 2: Summary of Reactivity for this compound. |

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound readily undergoes reactions typical of its class, most notably esterification and amidation.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The Fischer esterification is a common method where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com For this compound, this reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com A specific example includes the reaction of this compound with tetrahydrofuran (B95107) in the presence of a catalyst to form an ester. evitachem.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures and can be inefficient. More commonly, the carboxylic acid is first "activated" to a more reactive derivative (see section 3.2.2) before being treated with an amine. However, catalytic methods for direct amidation have been developed, using agents like boronic acids to facilitate the reaction under milder conditions. rsc.org These reactions are crucial for creating complex molecules, including novel derivatives of pharmaceuticals. lookchem.com

The table below illustrates typical esterification and amidation reactions for this compound.

| Reaction Type | Reactant 2 | Product | Typical Conditions |

| Esterification | Methanol | Methyl 18-bromooctadecanoate | Acid catalyst (e.g., H₂SO₄), heat |

| Esterification | Ethanol | Ethyl 18-bromooctadecanoate | Acid catalyst (e.g., H₂SO₄), heat |

| Amidation | Ammonia | 18-Bromooctadecanamide | Carboxyl activation followed by NH₃ |

| Amidation | Propylamine | N-propyl-18-bromooctadecanamide | Carboxyl activation followed by CH₃CH₂CH₂NH₂ |

Activation Strategies for Carboxyl Group Transformation (e.g., Succinimidyl Esters)

To increase the reactivity of the carboxyl group, particularly for amidation reactions which can be sluggish, various activation strategies are employed. Activation converts the hydroxyl (-OH) group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack. libretexts.orgyoutube.com

Common activation methods include:

Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride. libretexts.org The chlorosulfite intermediate formed during the reaction is an excellent leaving group. libretexts.org

Acid Anhydrides: Dehydrating agents such as phosphorus pentoxide can be used to form symmetric anhydrides from two molecules of the carboxylic acid. youtube.com

Active Esters: These are esters designed to be highly reactive towards nucleophiles. A prime example is the N-hydroxysuccinimide (NHS) ester , also known as a succinimidyl ester.

Succinimidyl Esters are widely used for bioconjugation, particularly for labeling proteins and other biomolecules with primary amine groups. biotium.comchemodex.com this compound can be converted to its NHS ester by reacting it with N-hydroxysuccinimide, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting this compound N-succinimidyl ester is an amine-reactive compound that readily forms a stable amide bond with primary amines (e.g., the side chain of a lysine (B10760008) residue in a protein) under mild conditions, releasing N-hydroxysuccinimide as a byproduct. biotium.comcaymanchem.com This strategy is favored for its efficiency and the stability of the resulting amide linkage. chemodex.com

| Activation Method | Reagent(s) | Activated Intermediate | Key Features |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | 18-Bromooctadecanoyl chloride | Highly reactive, but harsh conditions may not be suitable for sensitive substrates. libretexts.org |

| Active Ester Formation | N-hydroxysuccinimide (NHS), DCC | This compound N-succinimidyl ester | Highly reactive with amines, stable enough to be isolated, common in bioconjugation. biotium.comchemodex.com |

| Photocatalytic Activation | Ketone photocatalysts (e.g., xanthone) | Carboxy radical | A modern method using light to generate reactive radical species for C-C bond formation. hokudai.ac.jp |

Chemo- and Regioselective Transformations

The presence of two distinct functional groups—a carboxylic acid and a primary alkyl bromide—imparts the potential for chemo- and regioselective reactions. Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule.

The terminal bromine atom is susceptible to nucleophilic substitution (Sₙ2) reactions, while the carboxylic acid undergoes acid-base reactions, esterification, or amidation. smolecule.com The choice of reagents and reaction conditions determines which functional group will react.

For instance:

Reaction at the Carboxyl Group: Standard Fischer esterification conditions (an alcohol with an acid catalyst) will selectively form an ester at the carboxyl end without affecting the terminal bromide. Similarly, activation with NHS/DCC followed by reaction with an amine will selectively form an amide.

Reaction at the Bromo Group: The bromide can be displaced by a variety of nucleophiles. To prevent interference from the acidic proton of the carboxyl group, it is often necessary to first protect the carboxylic acid, for example, by converting it to an ester. After the nucleophilic substitution on the bromine is complete, the ester can be hydrolyzed back to a carboxylic acid if desired.

This selective reactivity allows this compound to be used as a linker molecule, attaching to one molecule via its carboxyl group and to another via its alkyl bromide terminus.

The table below outlines examples of selective transformations.

| Target Functional Group | Reaction Type | Reagents | Product |

| Carboxylic Acid | Esterification | Ethanol, H₂SO₄ | Ethyl 18-bromooctadecanoate |

| Carboxylic Acid | Amidation | 1. NHS, DCC 2. Benzylamine | N-Benzyl-18-bromooctadecanamide |

| Alkyl Bromide | Nucleophilic Substitution (Azide) | 1. Protection (e.g., esterification) 2. Sodium Azide (NaN₃) 3. Deprotection | 18-Azidooctadecanoic acid |

| Alkyl Bromide | Nucleophilic Substitution (Thiol) | 1. Protection (e.g., esterification) 2. Sodium hydrosulfide (NaSH) 3. Deprotection | 18-Mercaptooctadecanoic acid |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular environment of each atom. For 18-bromooctadecanoic acid, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out its carbon skeleton and the positions of its hydrogen atoms.

Proton NMR (¹H NMR) spectroscopy of this compound provides specific signals corresponding to the different types of protons in the molecule. The long aliphatic chain of this compound results in a large, complex signal region for the methylene (B1212753) (-CH₂-) protons. However, key diagnostic signals allow for the confirmation of its structure.

A characteristic triplet signal is observed for the methylene protons adjacent to the bromine atom (Br-CH₂-), which is deshielded by the electronegative bromine. Another distinct triplet corresponds to the methylene protons alpha to the carboxylic acid group (-CH₂-COOH). The large number of methylene groups in the central part of the fatty acid chain typically appear as a broad multiplet. The acidic proton of the carboxylic acid group (-COOH) usually appears as a broad singlet at a significantly downfield chemical shift.

Table 1: Representative ¹H NMR Data for this compound

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| -COOH | ~10-12 | broad singlet |

| -CH₂-COOH | ~2.35 | triplet |

| Br-CH₂- | ~3.40 | triplet |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal.

The carbonyl carbon of the carboxylic acid group is readily identifiable by its characteristic downfield chemical shift. The carbon atom bonded to the bromine (C-18) also shows a distinct signal, shifted downfield due to the electronegativity of the bromine atom. The methylene carbons along the aliphatic chain produce a series of signals in the aliphatic region of the spectrum. In some cases, especially with high-resolution instruments, individual signals for many of the methylene carbons can be resolved. researchgate.net

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| C-1 (COOH) | ~180 |

| C-2 | ~34 |

| C-18 (CH₂Br) | ~33 |

| -(CH₂)₁₄- | ~24-30 |

| C-17 | ~28 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

While this compound itself is not chiral, advanced NMR techniques are indispensable for determining the stereochemistry of more complex molecules where such a fatty acid might be incorporated or for analyzing reaction products. numberanalytics.comacenet.edu Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons. ipb.ptresearchgate.net For molecules with chiral centers, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms, which is crucial for assigning relative stereochemistry. acenet.eduipb.pt These multidimensional NMR experiments are essential for the complete structural elucidation of complex organic compounds. numberanalytics.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com For volatile or semi-volatile compounds like fatty acid methyl esters (FAMEs), GC-MS is a standard method for identification and purity assessment. jeol.comdkfz.de this compound is typically derivatized to its methyl ester before analysis to increase its volatility.

The gas chromatogram will show a peak at a specific retention time for the this compound methyl ester, and the mass spectrometer will provide a mass spectrum for this peak. The mass spectrum will display the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a fingerprint that can be compared to spectral libraries for identification. Common fragments for fatty acid methyl esters include ions resulting from cleavage at various points along the alkyl chain.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is a critical tool for confirming the molecular formula of this compound (C₁₈H₃₅BrO₂). researchgate.net By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental formula can be confirmed with a high degree of confidence. HRMS is particularly valuable when distinguishing between compounds that have the same nominal mass but different elemental compositions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The principle of IR spectroscopy relies on the absorption of infrared radiation by a molecule, which causes vibrations of its constituent bonds, such as stretching and bending. vscht.cz Different types of bonds vibrate at specific, characteristic frequencies, resulting in an IR spectrum that serves as a molecular fingerprint. For this compound, IR spectroscopy provides definitive evidence for its key structural features: a carboxylic acid group, a long saturated hydrocarbon chain, and a terminal carbon-bromine bond.

The most prominent and easily identifiable features in the IR spectrum of a carboxylic acid are the absorptions related to the carboxyl (-COOH) functional group. echemi.com This group gives rise to several distinct and diagnostically useful peaks. spectroscopyonline.com

O-H Stretching: The hydroxyl (O-H) bond of the carboxylic acid exhibits a very broad and intense absorption band that typically spans a wide range, from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. echemi.comlibretexts.org This significant broadening is a direct result of extensive intermolecular hydrogen bonding between carboxylic acid molecules, which form stable dimers in most states. echemi.com The C-H stretching bands from the alkyl chain often appear as sharper, weaker peaks superimposed on this broad O-H envelope. spectroscopyonline.com

C=O Stretching: The carbonyl (C=O) bond of the saturated carboxylic acid produces a very strong and sharp absorption peak. libretexts.org For dimeric carboxylic acids, this peak is typically observed in the region of 1725-1700 cm⁻¹. echemi.comlibretexts.org Its high intensity and characteristic position make it one of the most easily recognizable bands in the spectrum. pressbooks.pub

C-O Stretching: The carbon-oxygen (C-O) single bond within the carboxyl group also has a characteristic stretching vibration, which typically appears as a medium-intensity band in the 1300-1200 cm⁻¹ region. vscht.cz

The long saturated aliphatic chain of this compound is also clearly evidenced by IR spectroscopy. The primary absorptions are from the numerous C-H bonds.

sp³ C-H Stretching: Strong, sharp absorption bands are found in the region of 2960-2850 cm⁻¹. libretexts.org These peaks are characteristic of C-H bonds on sp³-hybridized carbon atoms, which constitute the backbone of the octadecanoic acid chain. pressbooks.pub

C-H Bending: Bending vibrations for CH₂ and CH₃ groups (scissoring and rocking motions) typically appear in the 1470-1370 cm⁻¹ range. vscht.cz

Finally, the presence of the bromine atom at the terminal (18th) position is indicated by the C-Br stretching vibration. This absorption occurs at lower frequencies, typically in the fingerprint region of the spectrum (below 1400 cm⁻¹), where complex vibrations unique to the entire molecule occur. pressbooks.pub The C-Br stretch is generally found in the 690-515 cm⁻¹ range. While this region can be complex, a band in this area is indicative of a halogenated alkane.

The combination of these characteristic absorption bands allows for a confident structural confirmation of this compound. The data below summarizes the expected IR absorption frequencies for the compound.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Applications of 18 Bromooctadecanoic Acid in Organic Synthesis

Precursor for Very-Long-Chain Fatty Acids (VLCFAs)

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, are essential components of various cellular lipids, including sphingolipids and glycerophospholipids. nih.govnih.gov They play critical roles in numerous biological processes and are found in specific tissues like the skin, retina, brain, and testis. nih.govbiomolther.org 18-Bromooctadecanoic acid is an ideal starting block for the synthesis of these vital molecules through controlled chain-elongation strategies. slu.senih.gov

A primary application of this compound is its use in cross-coupling reactions to extend its 18-carbon backbone. A highly effective method involves the coupling of ω-bromoalkanoic acids, such as this compound, with terminal alkynes. nih.gov This reaction creates a new carbon-carbon bond, attaching the alkyne's carbon chain to the end of the fatty acid, resulting in a very-long-chain alkynoic acid. slu.senih.gov This two-step process, which first involves the formation of a lithium acetylide from the terminal alkyne, followed by its reaction with the bromo-acid, is a practical and accessible route to VLCFA precursors. slu.senih.gov

Table 1: Representative Cross-Coupling for VLCFA Synthesis

| Reactant 1 | Reactant 2 | Key Reagents | Product Type | Reference |

|---|

This methodology avoids the need for specialized equipment and utilizes commercially available starting materials, making it a valuable tool for researchers in chemical ecology and biochemistry. slu.se While traditional transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi reactions, are cornerstones of C-C bond formation, the alkyne coupling method provides a direct and efficient alternative for fatty acid chain extension. preprints.orgmdpi.comnih.gov

Many biologically important VLCFAs contain one or more double bonds, typically in the cis (or Z) configuration. wikipedia.org The synthetic route starting from this compound and a terminal alkyne is particularly advantageous because the resulting carbon-carbon triple bond can be selectively reduced to introduce unsaturation.

A common and highly effective strategy is the partial hydrogenation of the alkyne group using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). slu.se This reaction selectively reduces the triple bond to a cis-double bond without reducing the carboxylic acid functionality or other groups in the molecule. slu.se This approach allows for the synthesis of monounsaturated VLCFAs with high isomeric purity (>90%), which is crucial for studying their specific biological functions. slu.senih.gov

Table 2: Introduction of Unsaturation via Alkyne Reduction

| Starting Material | Key Reagents/Catalyst | Product | Isomeric Purity | Reference |

|---|

Alternative methods for creating unsaturated fatty acids include the Wittig reaction, which can directly form a (Z)-configured double bond, offering another powerful tool for synthesizing specific unsaturated VLCFAs. nih.gov

Building Block for Complex Lipids

Beyond VLCFA synthesis, this compound is a key intermediate for building more complex and functionalized lipids. Its terminal bromine atom is a handle for introducing other functional groups, enabling the synthesis of molecular probes and complex structural lipids like ceramides (B1148491).

"Click chemistry" refers to a set of highly efficient and specific reactions, most famously the copper(I)-catalyzed azide-alkyne cycloaddition. iris-biotech.de To create a fatty acid amenable to this reaction, a "clickable" functional group, such as an azide (B81097), must be installed. This compound is an excellent precursor for this purpose.

The terminal bromine is readily displaced by an azide ion through a simple nucleophilic substitution reaction. unh.edu Typically, the reaction is performed by treating this compound with sodium azide (NaN₃) in a polar aprotic solvent like anhydrous dimethylformamide (DMF) at an elevated temperature (e.g., 80°C). unh.edu This straightforward conversion yields 18-azido-octadecanoic acid. unh.eduresearchgate.net This azido-functionalized fatty acid can then be incorporated into cellular membranes and subsequently "clicked" onto a molecule containing an alkyne group, such as a fluorescent probe or an affinity tag, for applications in chemical biology and bio-imaging. iris-biotech.deunh.edu

Ceramides and their derivatives, acylceramides, are critical sphingolipids, particularly in the skin, where they form the backbone of the water permeability barrier. nih.govnih.govacs.org Acylceramides are characterized by having an ultra-long fatty acid chain (≥C26), often ω-hydroxylated and esterified with another fatty acid like linoleic acid. nih.govbiomolther.org

The synthesis of these structurally complex lipids requires very-long-chain fatty acid precursors. ω-Bromo fatty acids, including this compound and its analogues, serve as foundational starting materials for these syntheses. acs.org For instance, a scalable synthesis of human ultralong chain ceramides was developed starting from 16-bromohexadecanoic acid, a slightly shorter homologue. acs.org The synthetic strategy involves chain elongation of the bromo-acid, followed by further functionalization and eventual coupling to a sphingoid base to form the final ceramide structure. acs.org The ability to build upon the 18-carbon scaffold of this compound is therefore essential for accessing the complex acylceramides needed to study skin barrier function and related diseases. biomolther.orgmdpi.com

Role in Diversification of Organic Molecular Scaffolds

The utility of this compound extends beyond lipid synthesis into the broader diversification of organic molecular scaffolds. nih.govresearchgate.net Its dual functionality allows it to act as a linker molecule, bridging different chemical moieties. The carboxylic acid can be converted into esters, amides, or other derivatives, while the terminal bromine can undergo a variety of substitution or coupling reactions.

This versatility has been exploited to create specialized molecular tools. For example, a photoaffinity analogue of oleic acid was synthesized using a scheme that relies on coupling two bifunctional C9 components, a strategy applicable to ω-functionalized fatty acids. nih.gov This created a molecule capable of probing enzyme-substrate interactions by forming a covalent bond upon photoactivation. nih.gov Similarly, ω-bromo fatty acids are used as starting points for synthesizing radiolabeled fatty acid derivatives for potential use in medical imaging. researchgate.net By modifying the terminal bromine to a chelating group suitable for binding a radionuclide like Technetium-99m, researchers can develop novel imaging agents to study fatty acid metabolism in vivo. researchgate.net These examples highlight how this compound provides a robust and adaptable scaffold for developing a wide array of complex and functional organic molecules.

Strategic Intermediate in Medicinal Chemistry Precursors (Non-Clinical Focus)

This compound serves as a valuable intermediate in organic synthesis, particularly for constructing precursors to molecules of interest in medicinal chemistry. Its utility stems from its bifunctional nature, possessing a carboxylic acid at one end and a reactive bromine atom at the terminal (ω-position) of its long aliphatic chain. This structure allows it to act as a versatile building block or linker for the synthesis of complex molecules. lookchem.com The reactive bromine atom facilitates nucleophilic substitution reactions, while the carboxylic acid group can undergo various transformations, such as esterification or amidation.

In a non-clinical research context, this compound is particularly useful for synthesizing very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 22 or more carbon atoms and are precursors to a wide array of bioactive compounds in various organisms. nih.gov The ability to synthetically construct specific VLCFAs is crucial for research in chemical ecology and biochemistry to identify and study the function of these molecules and their derivatives. nih.gov

Detailed research has demonstrated a practical method for synthesizing VLCFAs through the coupling of terminal alkynes with ω-bromoalkanoic acids. This approach allows for the creation of specific unsaturated VLCFAs in good yields. nih.gov In this synthetic strategy, this compound can be reacted with a terminal alkyne to create a new, longer carbon skeleton, which can then be further modified. For instance, the coupling of 1-octyne (B150090) with this compound has been shown to produce (19Z)-hexacosenoic acid with a 78% yield. nih.gov

The table below summarizes the synthesis of various VLCFAs using different ω-bromoalkanoic acids, illustrating the general applicability of this method and the specific role of compounds like this compound.

Table 1: Synthesis of Very-Long-Chain Fatty Acids (VLCFAs) via Coupling Reaction

| Alkyne | Bromoalkanoic Acid | Resulting VLCFA | Yield (%) |

|---|---|---|---|

| 1-Octyne | 12-Bromododecanoic acid | (13Z)-Eicosenoic acid | >95 |

| 1-Octyne | 14-Bromotetradecanoic acid | (15Z)-Docosenoic acid | 86 |

| 1-Octyne | 16-Bromohexadecanoic acid | (17Z)-Tetracosenoic acid | 80 |

| 1-Octyne | This compound | (19Z)-Hexacosenoic acid | 78 |

| 1-Decyne | This compound | (19Z)-Octacosenoic acid | 90 |

| 1-Tridecyne | 9-Bromononanoic acid | (10Z)-Docosenoic acid | 77 |

This table is based on data from Andersson, M.N., et al. (2024), Scientific Reports. nih.gov

This synthetic utility highlights the strategic importance of this compound. Its long 18-carbon backbone is a desirable feature for creating lipidic structures that can be incorporated into more complex molecules. In drug discovery research, long aliphatic chains are often used as linkers in antibody-drug conjugates (ADCs) or to improve the pharmacokinetic properties of a potential therapeutic agent. nih.gov While specific clinical applications are outside the scope, the role of this compound as a precursor for these types of structures is a key area of its application in synthetic medicinal chemistry. openaccessjournals.com Its derivatives are investigated for their potential in biochemical research, particularly in studies concerning lipid metabolism and cell signaling pathways. smolecule.com The compound's unique structure and reactivity make it a valuable precursor for the development of novel therapeutic agents in a research setting. lookchem.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (10Z)-Docosenoic acid |

| (12Z)-Tetracosenoic acid |

| (13Z)-Eicosenoic acid |

| (15Z)-Docosenoic acid |

| (17Z)-Tetracosenoic acid |

| (19Z)-Hexacosenoic acid |

| (19Z)-Octacosenoic acid |

| 1-Decyne |

| 1-Octyne |

| 1-Tridecyne |

| 11-Bromoundecanoic acid |

| 12-Bromododecanoic acid |

| 14-Bromotetradecanoic acid |

| 16-Bromohexadecanoic acid |

| This compound |

| 9-Bromononanoic acid |

Applications in Materials Science and Surface Chemistry

Self-Assembled Monolayers (SAMs) Formation on Solid Surfaces

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid substrate. acs.org 18-Bromooctadecanoic acid is a candidate for forming such layers, where the carboxylic acid group acts as an anchor to the substrate, and the long alkyl chain, terminated by a bromine atom, constitutes the main body of the monolayer. unesp.brmdpi.com

The formation of SAMs using molecules like this compound allows for the fabrication of surfaces with tailored chemical and physical properties. researchgate.net The carboxylic acid head group can bind to various oxide surfaces, while the exposed terminal bromine atoms of the assembled monolayer create a new, functionalized surface. mdpi.comrsc.org This bromine-terminated surface can be used for further chemical reactions, enabling the covalent attachment of other molecules or layers.

By controlling the packing and orientation of the molecules within the SAM, properties such as wettability, adhesion, and chemical reactivity can be finely tuned. researchgate.netrsc.org For instance, a well-ordered monolayer of this compound would present a uniform surface of bromine atoms, significantly altering the surface energy compared to the underlying substrate. The ability to modify surfaces at the molecular level is critical for applications in biosensors, electronics, and corrosion prevention. mdpi.comresearchgate.net

The structure of a self-assembled monolayer is highly sensitive to the molecular architecture of its components. ucl.ac.uk Both the length of the alkyl chain and the nature of the terminal group play crucial roles in the final organization of the monolayer.

Terminal Bromine: The terminal bromine atom significantly influences the self-assembly process. ucl.ac.uknih.gov Its size and electronegativity affect intermolecular distances and can introduce specific interactions, such as halogen bonding, which can direct the two-dimensional organization. nih.gov Scanning tunneling microscopy studies on similar molecules have revealed that the terminal bromine atoms can appear as distinct features, allowing for the direct visualization of the monolayer's structure and order. ucl.ac.uknih.gov The interplay between chain-chain interactions, the anchoring of the carboxylic acid group, and the influence of the terminal bromine dictates the final, complex supramolecular arrangement at the liquid-solid interface. mdpi.comresearchgate.net

| Molecular Feature | Influence on SAM Organization |

| Carboxylic Acid Group | Anchors the molecule to oxide or metal surfaces. mdpi.comrsc.org |

| C18 Alkyl Chain | Promotes ordering and stability through strong van der Waals forces. mdpi.com |

| Odd/Even Chain Length | Affects the orientation of terminal groups and overall packing symmetry. ucl.ac.uknih.gov |

| Terminal Bromine Atom | Influences intermolecular spacing and can introduce specific halogen-halogen interactions, directing the assembly. nih.gov |

Ligand Design for Nanomaterial Surface Passivation

Surface passivation is the process of rendering a material's surface less reactive by reducing the density of coordination-unsaturated sites or electronic defects. This compound can serve as an effective passivating ligand for a variety of nanomaterials, where its carboxylic acid head binds to the nanoparticle surface and the long alkyl chain provides a protective, stabilizing shell. nih.gov

Zinc oxide (ZnO) nanoparticles are widely used in electronics, catalysis, and biomedical applications, but their surface properties are dominated by defects such as oxygen vacancies. researchgate.netoatext.com Carboxylic acids, including long-chain fatty acids like stearic acid (the saturated C18 analogue), are known to effectively functionalize and passivate ZnO surfaces. mdpi.comarxiv.org

The interaction mechanism involves the coordination of the carboxylic acid group with zinc atoms on the nanoparticle surface. This binding can occur in several modes, with a bridging mode between two zinc atoms being particularly favorable. unesp.br This strong interaction passivates surface defect states, which can be observed through changes in the material's photoluminescence spectrum, often leading to a reduction in defect-related emission. researchgate.net The long hydrocarbon tail of this compound provides a hydrophobic barrier, enhancing the colloidal stability of the ZnO nanoparticles in non-polar solvents and preventing their agglomeration. mdpi.com

The optical and electronic properties of semiconductor quantum dots and perovskite nanocrystals (NCs) are extremely sensitive to their surface chemistry. Surface defects act as trap states for charge carriers, quenching photoluminescence and reducing device efficiency and stability. nih.gov

Research on cesium lead halide (CsPbX₃) perovskite nanocrystals has shown that bromoalkanoic acids are exceptionally effective passivating ligands. oatext.com Specifically, 2-bromohexadecanoic acid has been demonstrated to act as a novel bidentate ligand. oatext.com It is proposed that the carboxyl oxygen atom binds to unsaturated Pb²⁺ ions on the NC surface, while the nearby bromine atom can occupy anionic halide vacancy sites. oatext.com This dual-action passivation effectively heals surface defects.

This mechanism is highly relevant for this compound. The binding of the carboxylate head group passivates surface cations, while the terminal bromine can interact with and heal surface anion vacancies, a common defect in these materials. This leads to a dramatic improvement in the material's properties, as demonstrated by the use of similar molecules.

| Property | Pristine Nanocrystals | Passivated Nanocrystals | Improvement Mechanism | Reference |

|---|---|---|---|---|

| Photoluminescence Quantum Yield (PLQY) | ~50-70% | >97% | Reduction of non-radiative recombination at surface trap sites. | oatext.com |

| Photostability (under UV) | Significant degradation | Retains >42% intensity after 48h | Stronger ligand binding and healing of surface vacancies prevents degradation. | oatext.com |

| Stability in Polar Solvents | Luminescence quenched in <1 hour | Maintains 15% intensity after 9 hours | Protective organic layer inhibits decomposition by polar molecules. | oatext.com |

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine organic and inorganic components at the molecular or nanometer scale, creating a new material with synergistic or enhanced properties. The functionalization of inorganic nanoparticles with organic ligands like this compound is a primary method for producing these hybrid materials.

The organic shell, provided by the long alkyl chains of the acid, enhances the processability of the inorganic nanoparticles, allowing them to be dispersed in organic solvents or polymer matrices. This is crucial for fabricating devices such as LEDs, solar cells, and sensors via solution-based methods. mdpi.com Furthermore, the passivation of the inorganic surface by the organic ligand, as detailed in section 6.2, enhances the material's stability and performance, leading to hybrid materials with superior luminescence and longer operational lifetimes. oatext.com The terminal bromine group offers a reactive site for further polymerization or grafting, enabling the creation of more complex, hierarchically structured hybrid systems.

Biochemical Research Applications of 18 Bromooctadecanoic Acid Non Clinical

Probes for Investigating Lipid Metabolism Pathways

While brominated fatty acids are valuable tools for studying lipid metabolism, it is important to note that much of the existing research has focused on 2-brominated fatty acids, such as 2-bromopalmitate. Specific studies detailing the use of 18-bromooctadecanoic acid in these applications are less prevalent in the current scientific literature.

There is limited direct evidence in the scientific literature for the use of this compound as a fatty acid analog in metabolic studies or as a specific inhibitor of palmitoylation. Research on the inhibition of protein palmitoylation, a crucial post-translational modification where a 16-carbon palmitate is attached to cysteine residues of proteins, has predominantly utilized 2-bromopalmitate. The mechanism of inhibition by 2-bromopalmitate is thought to involve its conversion to 2-bromopalmitoyl-CoA, which can then irreversibly alkylate the active site of protein acyltransferases.

The application of this compound in the characterization and mechanistic studies of specific enzymes involved in fatty acid metabolism is not well-documented in publicly available research. Fatty acid analogs are often employed to understand enzyme kinetics, substrate specificity, and reaction mechanisms. The terminal bromine atom in this compound could potentially serve as a reactive group to covalently modify enzyme active sites, thereby acting as an irreversible inhibitor and allowing for the identification of key catalytic residues. However, specific examples of its use for this purpose are not extensively reported.

Development of Bio-Orthogonal Probes and Reporters

The presence of the bromine atom makes this compound a useful precursor for the synthesis of bio-orthogonal probes and reporters. These tools allow for the visualization and tracking of fatty acids and their metabolites within complex biological systems without interfering with native biochemical processes.

This compound serves as a valuable starting material for the synthesis of fatty acid analogs amenable to "click chemistry." Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. One of the most common click reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

In this context, this compound can be chemically converted to 18-azidooctadecanoic acid. The terminal azide (B81097) group is bio-orthogonal, meaning it does not react with functional groups typically found in biological systems. This azido-functionalized fatty acid can be introduced to cells or organisms, where it is metabolized and incorporated into various lipid species. Subsequently, a reporter molecule containing a terminal alkyne group (e.g., a fluorescent dye or a biotin (B1667282) tag) can be introduced. The azide and alkyne groups will then "click" together, allowing for the specific detection and visualization of the fatty acid and its metabolic fate.

Table 1: Synthesis of a Clickable Fatty Acid Probe from this compound

| Step | Reactant(s) | Reagent | Product | Application |

| 1 | This compound | Sodium azide (NaN₃) | 18-Azidooctadecanoic acid | Introduction of a bio-orthogonal azide handle. |

| 2 | 18-Azidooctadecanoic acid (metabolically incorporated) | Alkyne-functionalized reporter (e.g., fluorescent dye) | Triazole-linked lipid-reporter conjugate | Detection and imaging of lipid metabolism. |

This compound can also be utilized in the synthesis of fluorescently labeled fatty acids. The terminal bromine can be substituted with a fluorescent dye through various chemical reactions. These fluorescent fatty acid analogs can then be used to study lipid trafficking, membrane dynamics, and lipid-protein interactions in living cells. By observing the localization and movement of the fluorescent signal, researchers can gain insights into the roles of fatty acids in various cellular processes.

The choice of fluorophore can be tailored for specific applications, such as live-cell imaging or super-resolution microscopy, providing high spatial and temporal resolution of lipid dynamics.

Studies on Lipid-Protein Interactions and Membrane Biology (In Vitro/Cellular Models)

While the direct use of this compound in lipid-protein interaction and membrane biology studies is not extensively documented, fatty acid analogs are fundamental tools in this area of research. In principle, this compound could be incorporated into model membranes, such as liposomes or nanodiscs, to study the effects of modified fatty acids on membrane properties and protein function.

The terminal bromine could also be used to attach cross-linking agents to identify lipid-binding proteins. Upon activation, the cross-linker would covalently bind to nearby proteins, allowing for their subsequent isolation and identification. However, specific research articles demonstrating the application of this compound for these purposes are scarce.

Table 2: Potential, but not yet documented, applications of this compound in Lipid-Protein and Membrane Studies

| Research Area | Potential Application of this compound | Investigated Property |

| Membrane Fluidity | Incorporation into model membranes. | Effect of a terminally modified fatty acid on membrane order and dynamics. |

| Lipid Raft Formation | Use in cell culture or model membranes. | Influence on the formation and stability of lipid microdomains. |

| Protein-Lipid Binding | Synthesis of photo-activatable cross-linking probes. | Identification of proteins that interact with the terminal end of the fatty acid chain. |

Natural Occurrence and Biosynthetic Pathways of Brominated Fatty Acids

Natural Occurrence

While many halogenated compounds are products of industrial synthesis, a diverse array of organobromine compounds, including brominated fatty acids, are naturally produced by marine organisms. nih.gov These compounds are part of the marine "halogen cycle," where organisms utilize the abundant bromide ions present in seawater. The natural occurrence of this compound specifically is not widely documented in scientific literature; however, various other brominated fatty acids have been identified in marine life, suggesting its potential presence in these environments. nih.gov

The table below summarizes examples of marine organisms known to produce halogenated organic compounds, which may include brominated fatty acids.

Table 1: Examples of Marine Organisms Producing Halogenated Compounds

| Organism Type | Specific Examples | Type of Halogenated Compounds Found |

|---|---|---|

| Bacteria | Pseudoalteromonas sp., Marinomonas mediterranea | Brominated pyrroles and phenols researchgate.net |

| Algae | Brown algae (e.g., Fucus vesiculosus), Red algae | Bromophenols, Phlorotannins researchgate.net |

| Sponges | Various species | Diverse brominated and chlorinated fatty acids nih.gov |

| Gorgonians | Various species | Prostaglandin-like halogenated lipids nih.gov |

This table provides a general overview of marine sources of halogenated compounds; the presence of this compound is not explicitly confirmed in these examples.

Biosynthetic Pathways

The biosynthesis of brominated fatty acids is not fully elucidated, particularly for ω-halogenated variants like this compound. However, the process is understood to involve two key stages: the enzymatic activation of bromide and its incorporation into an organic scaffold, which is then potentially elongated.

The biological incorporation of bromine into organic molecules is catalyzed by specific halogenating enzymes. These enzymes overcome the high energy barrier required to oxidize the stable bromide anion (Br⁻) into a reactive electrophilic brominating species. Two major classes of enzymes are primarily responsible for this transformation in nature. tandfonline.commanchester.ac.uk

Haloperoxidases: This class of enzymes utilizes hydrogen peroxide to oxidize bromide ions, forming hypobromous acid (HOBr). Hypobromous acid then acts as the brominating agent, reacting with electron-rich substrates. manchester.ac.ukmdpi.com Haloperoxidases are further categorized based on their active site cofactor, which can be a heme-iron complex or a vanadium ion. mdpi.com While powerful, they often lack high substrate specificity and regioselectivity. manchester.ac.uk

Flavin-Dependent Halogenases (FDHs): These enzymes use reduced flavin adenine (B156593) dinucleotide (FADH₂) and molecular oxygen to generate a highly reactive flavin-hydroperoxy intermediate. nih.gov This intermediate reacts with a bromide ion to form hypobromous acid within the enzyme's active site, which then regioselectively brominates a bound substrate. tandfonline.comnih.gov FDHs are known for their remarkable precision in targeting specific positions on a molecule. tandfonline.com

Table 2: Key Classes of Brominating Enzymes

| Enzyme Class | Cofactor/Cosubstrate | Mechanism of Bromide Activation | Key Characteristics |

|---|---|---|---|

| Haloperoxidases | Heme-iron or Vanadium; H₂O₂ | Oxidation of Br⁻ by hydrogen peroxide to form hypobromous acid (HOBr). | Can act on a broad range of substrates but often with low regioselectivity. manchester.ac.uk |

| Flavin-Dependent Halogenases (FDHs) | FADH₂, O₂ | Formation of a flavin-hydroperoxy intermediate which reacts with Br⁻ to generate HOBr in a shielded active site. | High regioselectivity and substrate specificity. tandfonline.com |

Two primary hypotheses exist for the biosynthesis of a long-chain brominated fatty acid like this compound.

Halogenation Followed by Elongation: In this model, a halogenating enzyme brominates a precursor molecule, which is then used as a primer by the fatty acid synthase (FAS) machinery. The FAS complex would then iteratively add two-carbon units (derived from malonyl-CoA) to elongate the chain to its final length. youtube.com Evidence for such a pathway exists in other biosynthetic systems, where a 3-bromo-p-coumaroyl-S-CP intermediate is believed to be elongated by fatty acid biosynthetic enzymes. nih.gov This pathway would elegantly explain the terminal (ω-position) location of the bromine atom.

Direct ω-Halogenation of a Pre-formed Fatty Acid: This alternative pathway involves the direct, regioselective bromination of the terminal methyl group of a pre-existing C18 fatty acid, such as stearic acid. This would require an enzyme capable of activating the chemically inert C-H bond at the ω-position. While specific ω-halogenases for long-chain fatty acids have not been extensively characterized, enzymes from the Cytochrome P450 superfamily, such as CYP153A monooxygenases, are known to catalyze the highly regioselective ω-hydroxylation of fatty acids. mdpi.com It is plausible that a similar type of enzyme could have evolved to catalyze ω-bromination instead of ω-hydroxylation.

The biosynthesis of fatty acids themselves begins with acetyl-CoA, which is carboxylated to malonyl-CoA. youtube.com The fatty acid synthase complex then uses acetyl-CoA as a primer and malonyl-ACP (acyl carrier protein) for the subsequent two-carbon additions, with each cycle involving condensation, reduction, dehydration, and another reduction step to create a saturated acyl chain. youtube.com The integration of bromination into this fundamental process allows for the generation of specialized lipids like this compound.

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate the molecule's structure and chemical reactivity.

Density Functional Theory (DFT) is a class of computational methods used to investigate the electronic structure of many-body systems. rsc.org It has become a crucial tool in chemistry for predicting the mechanisms of chemical reactions. rsc.orgelectrochem.org DFT calculations can map out the potential energy surface of a reaction, identifying transition states and calculating activation energy barriers, which helps in understanding reaction kinetics and viability. qub.ac.ukkit.edu

While specific DFT studies detailing the reaction mechanisms of 18-bromooctadecanoic acid are not extensively documented in publicly available literature, the methodology can be applied to understand its characteristic reactions. For instance, DFT could elucidate the mechanisms of:

Esterification: The reaction of the carboxylic acid group.

Nucleophilic Substitution: The displacement of the terminal bromine atom.

By modeling these processes, researchers can determine the most favorable reaction pathways. For example, studies on other molecules show that DFT can clarify whether a reaction proceeds through a particular type of intermediate, such as a three-coordinate or five-coordinate species. electrochem.org The effect of solvents on reaction pathways can also be modeled using methods like the self-consistent reaction field (SCRF), which can reveal whether a reaction is more favorable in a solution or at an interface. electrochem.org

Computational chemistry is widely used to study the non-covalent interactions that govern molecular recognition, binding, and self-assembly. nih.goveuropa.eu These studies can predict the geometry of molecular complexes and the strength of the interactions holding them together. For this compound, this includes the hydrogen bonding between carboxylic acid groups, leading to dimer formation, and van der Waals interactions along the alkyl chains.

DFT calculations have been successfully used to investigate the monomeric and dimeric structures of similar functionalized molecules, like 2-amino-5-bromobenzoic acid. researchgate.net Such studies can determine the most stable conformer and analyze the intermolecular hydrogen bonds that stabilize a dimeric structure. researchgate.net

A practical application of computational modeling is the prediction of properties like the collision cross-section (CCS), which is related to the molecule's size and shape in the gas phase. These values can be calculated and are useful in analytical techniques like ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts Predicted CCS values (in square angstroms, Ų) per adduct, calculated using computational methods. Data sourced from PubChem. uni.lu

Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Phenomena

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov It is particularly well-suited for studying complex processes like molecular self-assembly and the behavior of molecules at interfaces, which are critical for understanding nanomaterials and biological systems. cuny.eduscispace.com

While MD simulations specifically targeting this compound are not prominent in the literature, extensive research on the closely related isomer, 2-bromohexadecanoic acid, provides significant insights into how such molecules behave. columbia.eduacs.orgresearchgate.net These studies often investigate the self-assembly of the molecules on a graphite (B72142) surface.

Key findings from MD simulations of 2-bromohexadecanoic acid, which serve as a model for long-chain bromo-fatty acids, include:

Domain Formation: When a racemic mixture of (R)- and (S)-2-bromohexadecanoic acid is adsorbed onto a graphite surface, the molecules segregate into distinct domains. columbia.eduacs.org

Chiral Segregation: Achiral molecules like hexadecanoic acid can control the assembly of chiral bromo-fatty acids, inducing segregation into enantiomerically pure domains. acs.org

Interfacial Morphology: The bromine atom and the carboxylic acid headgroup play crucial roles in determining the two-dimensional packing structure at the solvent-graphite interface. columbia.eduresearchgate.net MD simulations using force fields like OPLS (Optimized Potentials for Liquid Simulations) have been employed to assess the relative stabilities of different self-assembled morphologies. columbia.eduresearchgate.net

These simulations help to understand the fundamental forces, such as van der Waals and electrostatic interactions, that drive the formation of ordered hierarchical systems from individual molecules. cuny.edu

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools central to medicinal chemistry and materials science. nih.gov They aim to link the chemical structure of a compound with its biological activity or physical properties. nih.govnih.gov By identifying key molecular fragments or physicochemical properties (descriptors) that influence a compound's function, SAR models guide the design of new, more potent, or specialized molecules. researchgate.net

For derivatives of brominated fatty acids, SAR studies can reveal how changes in the molecular structure affect a specific biological outcome. Research into the larvicidal properties of halogenated octadecanoic acids against mosquito larvae provides a direct example of SAR principles applied to a compound class that includes an isomer of this compound. researchgate.net

A study on 2-halogenated octadecanoic acids and their esters found that:

2-Bromooctadecanoic acid and its esters were the most active larvicides compared to the 2-chloro and 2-iodo analogues. researchgate.net

The biological activity did not show a clear correlation with the van der Waals radii or electronegativity of the halogen atoms. researchgate.net

For the chloro- and iodo- derivatives, activity generally decreased in the order of acid > methyl ester > ethyl ester > isopropyl ester. researchgate.net

This type of study helps to build a framework for designing more effective derivatives. The general approach involves generating a dataset of compounds, measuring their activity, and using computational algorithms to build a predictive model based on molecular descriptors. nih.gov

Table 2: Mentioned Compounds

Future Research Directions

Advanced Synthetic Strategies for Complex Derivatization

Future synthetic research could focus on developing more sophisticated and efficient methods for the derivatization of 18-bromooctadecanoic acid. While the terminal bromine is a reactive handle for substitution, research into advanced catalytic systems could enable more complex transformations. lookchem.com This includes isomerizing functionalization reactions that could potentially move the functional group from the terminal position to an internal one, creating a wider array of linear α,ω-difunctional compounds. acs.org The development of novel synthetic methodologies, such as those combining heterocyclic chemistry with fatty acid structures, could produce hybrid molecules with enhanced biological properties. rsc.org Furthermore, exploring enzymatic or chemo-enzymatic strategies could offer highly selective and sustainable routes to novel derivatives that are difficult to achieve through traditional organic synthesis. nih.gov Such advanced strategies would expand the library of available compounds derived from this compound, providing a richer pool of molecules for screening in various applications.

Integration into Novel Bioimaging and Biosensing Platforms

The incorporation of a halogen atom makes this compound an intriguing candidate for future bioimaging and biosensing applications. Bromine can serve as a unique label for techniques like scanning X-ray fluorescence microscopy (SXFM), which can map the intracellular distribution of molecules with submicrometer resolution. nih.gov Future research could focus on using this compound as a metabolic probe to trace the uptake and trafficking of long-chain fatty acids within cells in real-time. nih.gov This could provide new insights into lipid metabolism and its dysregulation in diseases. nih.gov Furthermore, its derivatives could be explored as components of novel biosensors. The long chain provides an anchor for incorporation into lipid bilayers, while the functionalizable terminus could be attached to reporter molecules or moieties that change their properties upon binding to a specific analyte. Research into plasmonic-based techniques, which can be used for on-tissue mass-spectrometric analysis, could also be an area where derivatives of halogenated fatty acids find new applications. acs.orgresearchgate.net

Exploration of Undiscovered Biochemical Roles

While some halogenated fatty acids are known to occur in nature, particularly in marine organisms, the specific biochemical roles of this compound are largely uncharted. ifremer.fr Future research should aim to investigate its potential interactions with key enzymes and cellular pathways. smolecule.com Studies could explore if it can act as an inhibitor or modulator of enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH). researchgate.net The presence of the bromine atom may influence membrane fluidity and receptor activity, which could have significant implications for cell signaling. smolecule.com Investigating its metabolism is also crucial; for instance, studies on other halogenated fatty acids have shown they can be metabolized via ω-oxidation and subsequent β-oxidation, and similar pathways could be explored for this compound. researchgate.net Uncovering these fundamental biochemical interactions could reveal novel therapeutic targets or clarify its role in cellular physiology and pathology. smolecule.com

Design of Next-Generation Materials from this compound Derivatives

The bifunctional nature of this compound makes it an excellent building block for next-generation materials. Its derivatives could be used to create novel polymers and self-assembling systems. The long hydrocarbon chain promotes ordered packing, while the reactive terminus allows for polymerization or covalent attachment to surfaces. Future research could investigate the self-assembly of its derivatives into monolayers and more complex nanostructures. rsc.org The introduction of a terminal functional group can significantly influence the packing properties and morphology of such assemblies. rsc.org These materials could have applications in areas such as specialized coatings, lubricants, or as matrices for the controlled release of active compounds. smolecule.commdpi.com By systematically modifying the structure of the acid, researchers could tailor the physical and chemical properties of the resulting materials for specific high-performance applications in materials science. sigmaaldrich.comacs.org

Computational Predictive Modeling of Novel Reactivity and Applications

Computational modeling presents a powerful tool for accelerating research into this compound and its derivatives. Future work could employ molecular modeling and docking methods to predict the interaction of these molecules with biological targets, helping to prioritize candidates for synthesis and experimental testing. sapub.org Quantum chemical calculations (like DFT) can be used to understand the electronic structure and predict the reactivity of the molecule, guiding the design of new synthetic reactions. sapub.org Stochastic and agent-based modeling could simulate its role within complex metabolic networks, offering insights into the dynamic behavior of lipid metabolism. frontiersin.org Such predictive models can help to efficiently screen for potential applications, from pharmacology to materials science, by simulating properties and interactions, thereby reducing the time and cost associated with laboratory experimentation. acs.orgacs.orgportlandpress.com

Q & A

Q. How does this compound influence enzymatic activity in fatty acid metabolism pathways?

- Methodological Answer : Conduct kinetic assays (e.g., spectrophotometric monitoring of NADH oxidation) with purified enzymes like acyl-CoA synthetases. Use competitive inhibition models to quantify Ki values. Pair with molecular docking simulations to map bromine’s steric/electronic effects on enzyme active sites .

Q. What ethical considerations arise when sharing research data on halogenated fatty acids?

- Methodological Answer : Ensure compliance with GDPR/IRB protocols for data anonymization, especially if human/animal studies are involved. Distinguish between open-access datasets (e.g., crystallographic data in CCDC) and restricted data (toxicology profiles). Cite prior work transparently to avoid IP conflicts .

Q. How can researchers validate the reproducibility of this compound’s thermodynamic properties?

- Methodological Answer : Use collaborative trials across multiple labs to measure melting points, enthalpy changes, and partition coefficients. Apply consensus standards (e.g., IUPAC guidelines) and report uncertainties via error propagation analysis. Archive samples in controlled environments to prevent degradation .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/LC₅₀ values with 95% confidence intervals. Use ANOVA for multi-group comparisons and adjust for multiple testing (e.g., Bonferroni correction). Report effect sizes and power analysis to confirm sensitivity .

Q. How should researchers address limitations in spectroscopic detection limits for trace-level this compound?

- Methodological Answer : Employ pre-concentration techniques (solid-phase extraction) coupled with tandem MS (MS/MS) for enhanced sensitivity. Validate limits of detection (LOD) and quantification (LOQ) via calibration curves. Compare with orthogonal methods like isotope dilution to confirm accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.